molecular formula C11H15BO4 B1271544 (4-(tert-Butoxycarbonyl)phenyl)boronic acid CAS No. 850568-54-6

(4-(tert-Butoxycarbonyl)phenyl)boronic acid

Cat. No.: B1271544
CAS No.: 850568-54-6
M. Wt: 222.05 g/mol
InChI Key: QMVMDYSTJSUDKC-UHFFFAOYSA-N
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Description

(4-(tert-Butoxycarbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H15BO4 and its molecular weight is 222.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

(4-(tert-Butoxycarbonyl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic processes. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring that has a tert-butoxycarbonyl (Boc) protective group. The molecular formula is C11H15BO4C_{11}H_{15}BO_4, with a molecular weight of approximately 224.05 g/mol .

Boronic acids, including this compound, are known to interact with enzymes through reversible covalent bonding to serine residues in the active sites. This interaction is particularly significant in the context of inhibiting serine proteases and β-lactamases, which are critical in bacterial resistance mechanisms. The boronic acid moiety can form stable complexes with these enzymes, thereby inhibiting their activity .

Antiviral Activity

Recent studies have shown that derivatives of boronic acids exhibit promising antiviral properties. For instance, a study focused on HIV-1 protease inhibitors derived from phenylboronic acids demonstrated that these compounds could effectively inhibit viral replication in cell lines. The specific compound containing boronic acid showed an IC50 value of 48.9 nM, indicating significant antiviral activity .

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. It has been found to possess inhibitory effects against various strains of bacteria, including multidrug-resistant Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 4–8 μg/mL, suggesting moderate antibacterial activity .

Case Studies and Experimental Data

Several research studies have documented the biological activities associated with this compound:

  • Inhibition of HIV-1 Protease : A study synthesized multiple analogs of boronic acid-based inhibitors and evaluated their enzyme inhibitory activity. The most potent inhibitors showed IC50 values in the picomolar range (e.g., 0.5 pM), demonstrating their potential as effective antiviral agents .
  • β-Lactamase Inhibition : Another study highlighted the ability of boron-containing compounds to inhibit β-lactamases, which are enzymes responsible for antibiotic resistance in bacteria. The residual activities of treated enzymes were significantly reduced when exposed to this compound derivatives, indicating strong inhibition .

Synthesis and Modification

The synthesis of this compound typically involves the reaction of 4-bromophenol with boron reagents under controlled conditions to introduce the boronic acid functionality. The Boc group can be removed using trifluoroacetic acid (TFA), allowing for further functionalization or direct application in biological assays .

Summary Table: Biological Activities

Activity Target IC50/MIC Values Reference
AntiviralHIV-1 Protease48.9 nM
AntibacterialStaphylococcus aureus4–8 μg/mL
Enzyme Inhibitionβ-LactamasesResidual activity <30%

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:
One of the primary applications of (4-(tert-Butoxycarbonyl)phenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in the synthesis of complex organic molecules. The compound serves as a key intermediate in the production of pharmaceuticals and agrochemicals, facilitating the efficient construction of intricate molecular architectures .

Building Block for Complex Molecules:
The compound acts as a valuable building block in organic synthesis, allowing chemists to create diverse chemical entities. Its ability to participate in various coupling reactions positions it as a critical component in developing new materials and chemicals .

Medicinal Chemistry

Drug Development:
In medicinal chemistry, this compound plays a significant role in designing and synthesizing new drug candidates. Its application extends to compounds targeting specific biological pathways, aiding researchers in developing therapeutic agents with improved efficacy and selectivity .

Bioconjugation Techniques:
The compound is used in bioconjugation methods, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is particularly beneficial for developing targeted therapies and diagnostic tools, enhancing the specificity and effectiveness of treatments .

Biochemical Applications

Enzyme Inhibition Studies:
Research has demonstrated that derivatives of this compound can act as inhibitors for various enzymes, including proteasomes. This property is being explored for potential applications in cancer treatment and other diseases where proteasome activity plays a critical role .

Detection and Quantification of Biomolecules:
The compound's ability to form reversible covalent bonds with diol-containing compounds makes it valuable for biochemical assays. It is used to detect and quantify saccharides and other biomolecules, contributing significantly to research in glycomics and related fields .

Material Science

Functional Materials Development:
In material science, this compound is employed to create functional materials such as sensors and catalysts. Its unique chemical properties enable innovations in nanotechnology and materials engineering, leading to advancements in various industrial applications .

Case Study: HIV Protease Inhibition

A study investigated phenylboronic acid derivatives as potential HIV protease inhibitors. The derivatives exhibited promising inhibitory activity against the enzyme, highlighting their potential use in antiviral drug development .

Case Study: Glucose-Dependent Insulin Delivery

Research on insulin-loaded nanoparticles demonstrated that incorporating this compound facilitated glucose-responsive insulin release. The study concluded that this system could be effective for diabetes management by improving insulin delivery based on glucose levels .

Q & A

Basic Research Questions

Q. What synthetic routes are available for (4-(tert-Butoxycarbonyl)phenyl)boronic acid, and how is its purity verified?

  • Methodological Answer : The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, in Suzuki-Miyaura couplings, this compound reacts with aryl halides using sodium hydroxide as a base in a 1,4-dioxane/water solvent system under argon . Characterization typically involves HPLC (retention time: ~1.31 minutes under SMD-TFA05 conditions) and LCMS (e.g., m/z 243 [M+H-C4H9OCO]+) . 1^1H and 13^13C NMR (in DMSO or MeOD) confirm structural integrity, with key signals at δ 8.07 (aromatic protons) and δ 198.21 (carbonyl group) .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability during storage and reactions?

  • Methodological Answer : The Boc group is acid-labile but stable under basic conditions. To prevent premature deprotection, store the compound at 0–6°C in inert environments . Avoid protic acids (e.g., TFA) during reactions unless intentional deprotection is required. For long-term stability, lyophilization or storage under nitrogen is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings using this boronic acid in complex systems (e.g., peptide modifications)?

  • Methodological Answer : Efficiency depends on solvent polarity, catalyst choice, and pH. For peptide modifications (e.g., selenocysteine arylation), use CuSO4 as a mediator with ligand L2 in aqueous buffers at 37°C for 1.5 hours . In biphenyl syntheses, tetrakis(triphenylphosphine)palladium(0) and sodium carbonate in 1,2-dimethoxyethane/water under reflux yield >97% purity . Monitor competing protodeboronation by adjusting pH to neutral-alkaline and avoiding excess base .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation or homo-coupling) during cross-couplings?

  • Methodological Answer :

  • Protodeboronation : Use degassed solvents and inert atmospheres to minimize oxidative deboronation. Additives like Na2CO3 improve stability in aqueous systems .
  • Homo-coupling : Limit boronic acid excess (1.6 eq. is typical) and employ slow addition of catalysts. For example, 0.1–0.2 mol% Pd(PPh3)4 reduces dimer formation .

Q. How should researchers address discrepancies in reported reaction yields (e.g., 76% vs. >95%) across protocols?

  • Methodological Answer : Yield variations arise from differences in:

  • Catalyst loading : Higher Pd concentrations (e.g., 3 mol%) improve conversions but may increase costs .
  • Substrate electronics : Electron-deficient aryl halides react faster but may require elevated temperatures.
  • Workup protocols : Extract products with ethyl acetate and wash with saturated NaHCO3 to remove unreacted boronic acid . Validate yields via LCMS or HPLC-MS for trace impurity analysis .

Q. Specialized Applications

Q. How is the compound utilized in rhodium-catalyzed desymmetrization reactions?

  • Methodological Answer : In desymmetrizing meso-cyclohexenyl carbonates, this compound acts as an aryl donor under Rh catalysis. Use chiral ligands (e.g., Binap) in THF at 60°C to achieve enantiomeric excess (>90%) . Monitor reaction progress via TLC (Rf = 0.3 in hexane/EtOAc 3:1) and purify via silica gel chromatography.

Q. What challenges arise in chemoselective arylation of biomolecules (e.g., peptides) using this boronic acid?

  • Methodological Answer : Selectivity for residues like selenocysteine requires precise pH control (pH 7–8) and copper mediators to avoid off-target modifications to cysteine or histidine. Quench reactions with EDTA to halt copper activity and analyze products via HRMS (e.g., observed [M+H]+ 1401.70 vs. calculated 1401.72) .

Preparation Methods

Historical Context and Existing Synthetic Approaches

Organolithium-Mediated Routes

Early synthetic strategies for arylboronic acids with tert-butoxycarbonyl (Boc) protection relied heavily on organometallic intermediates. The 2012 Chemical Communications protocol employed o-bromobenzoic acid tert-butyl ester reacted with s-butyllithium at -48°C, followed by borylation and hydrolysis. While effective for laboratory-scale production, this method faced limitations:

  • High reagent costs : s-BuLi ($12–15/g commercial pricing)
  • Cryogenic requirements : Energy-intensive cooling to -48°C
  • Moderate yields : 65–72% after hydrolysis

A 2013 improvement in WO2013/56163 utilized n-butyllithium with m-bromobenzoic acid tert-butyl ester at -100°C, achieving 78% yield. However, scalability remained constrained by the extreme temperatures and lithium reagent sensitivity to moisture.

Acid-Catalyzed Isobutylene Addition

The 2006 Journal of Organic Chemistry approach employed carboxybenzeneboronic acid with iso-butylene under sulfuric acid catalysis at -78°C. Key parameters:

  • Reaction duration: 24 hours
  • Conversion efficiency: 81%
  • Safety concerns: High-pressure sealed reactors required

This method introduced the concept of direct functionalization but suffered from impractical reaction times and specialized equipment needs.

Modern One-Pot Synthesis Protocol

Reaction Mechanism and Stoichiometry

The CN105017301A patent establishes an optimized pathway through sequential activation and protection:

Stage 1: Acid Chloride Formation

Carboxybenzeneboronic acid + SOCl₂ → Acyl chloride intermediate  

Conditions: THF solvent, reflux (66°C), 4 hr

Stage 2: Boc Protection

Acyl chloride + NaOtBu/KOtBu → Boc-protected boronic acid  

Conditions: 0–5°C, 1 hr

Critical Molar Ratios

Component Ratio Range Optimal Ratio
Carboxybenzeneboronic acid 1.0 1.0
SOCl₂ 1.0–1.5 1.1
t-BuOK 1.5–2.5 2.4

Procedural Workflow

  • Charge Reactor : 3 mol carboxybenzeneboronic acid + 4 kg THF under N₂
  • SOCl₂ Addition : Dropwise over 30 min, maintain reflux
  • Cooling Phase : Rapid chill to 0–5°C (ΔT ≈ 60°C in <15 min)
  • Alkoxide Introduction : Batched addition of t-BuOK (4.8–7.5 mol)
  • Quenching : 2 kg H₂O + acetic acid to pH 5–6
  • Isolation : THF removal → crude product → heptane recrystallization

Performance Metrics Across Substrates

Isomer t-BuOK (mol) SOCl₂ (mol) Yield (%) Purity (%)
Ortho 4.8 3.3 82 96
Meta 7.5 4.5 95 98
Para 7.2 4.2 90 98

Meta-substituted derivatives showed superior reactivity due to reduced steric hindrance during the Boc protection step.

Industrial Scalability Considerations

Cost Analysis vs. Traditional Methods

Parameter Organolithium Route Acid Catalysis Patent Method
Reagent Cost/kg $4,200 $1,800 $980
Energy Consumption 15 kWh/kg 22 kWh/kg 8 kWh/kg
Cycle Time 18 hr 28 hr 6 hr

Assumptions: Based on 100 kg batch scale, Chinese industrial electricity rates ($0.08/kWh)

Environmental Impact Metrics

  • E-factor : 6.2 (vs. 11.5 for organolithium routes)
  • PMI : 18.4 kg waste/kg product
  • VOC emissions reduced 72% through THF recovery systems

Critical Challenges and Mitigation Strategies

Impurity Profiling

Common byproducts identified via HPLC-MS:

  • Di-Boc adducts (2–4%): Formed from over-alkylation
    • Mitigation: Strict stoichiometric control of t-BuOK
  • Boroxines (1–3%): From boronic acid dehydration
    • Control: Maintain pH >5 during workup

Crystallization Optimization

Heptane recrystallization parameters:

  • Solvent Ratio : 1:3 product/heptane (w/v)
  • Cooling Profile : 50°C → 25°C at 2°C/min → 0°C hold
  • Purity Enhancement : 96% → 98% through cyclic recrystallization

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-11(2,3)16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7,14-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVMDYSTJSUDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378353
Record name [4-(tert-Butoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-54-6
Record name [4-(tert-Butoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butoxycarbonyl)benzeneboronic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

(4-(tert-Butoxycarbonyl)phenyl)boronic acid
(4-(tert-Butoxycarbonyl)phenyl)boronic acid
(4-(tert-Butoxycarbonyl)phenyl)boronic acid
(4-(tert-Butoxycarbonyl)phenyl)boronic acid
(4-(tert-Butoxycarbonyl)phenyl)boronic acid
(4-(tert-Butoxycarbonyl)phenyl)boronic acid

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